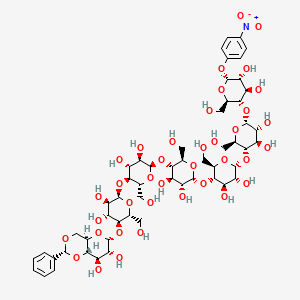

4-Nitrophenyl 4,6-Benzyliden-α-D-Maltoheptaoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside (CAS# 109055-07-4) is an alkyl glycoside with oligomeric head groups . It is a high-quality and highly purified chemical used in the diagnosis of carbohydrate fermentation . It is a chromogenic substrate that can be used to test for the presence of enzymes such as α-amylase, β-amylase, and α-glucosidase .

Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is C55H79NO38 . The molecular weight is 1362.21 g/mol . The IUPAC name and the SMILES string provide more details about its molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside include a density of 1.79±0.1 g/cm3 and a pKa of 12.43±0.70 .Wissenschaftliche Forschungsanwendungen

Enzym-Substrat

“4-Nitrophenyl 4,6-Benzyliden-α-D-Maltoheptaoside” ist ein chromogenes Substrat, das zum Nachweis von Enzymen wie α-Amylase, β-Amylase und α-Glucosidase verwendet werden kann {svg_1}. Dies macht es zu einem wertvollen Werkzeug in der enzymologischen Forschung.

Diagnose der Kohlenhydratfermentation

Diese Verbindung wird zur Diagnose der Kohlenhydratfermentation verwendet {svg_2}. Es kann helfen, Bakterienspezies anhand ihrer Fähigkeit zur Fermentation von Kohlenhydraten zu identifizieren und zu differenzieren.

Amylase-Aktivitätsstudie

Es wird zur Untersuchung der Amylase-Aktivität verwendet {svg_3}. Amylasen sind Enzyme, die Stärke in Zucker aufspalten und eine entscheidende Rolle in verschiedenen biologischen Systemen spielen.

Endo-wirkende α-Amylase-Substrat

Die Verbindung dient als Substrat für endo-wirkende α-Amylase {svg_4}. Sie wird nicht von exo-wirkenden Enzymen wie Amyloglucosidase, α-Glucosidase oder β-Amylase hydrolysiert {svg_5}.

Pharmazeutische Forschung

Diese Verbindung dient als wertvolles Werkzeug in der pharmazeutischen Forschung {svg_6}. Sie ermöglicht es Forschern, die Auswirkungen verschiedener Arzneimittel oder therapeutischer Ansätze auf eine Vielzahl von Erkrankungen zu untersuchen {svg_7}.

Chemische Synthese

Es wird als Reagenz für die chemische Synthese verwendet {svg_8}. Dies unterstreicht seine Bedeutung im Bereich der synthetischen Chemie.

Wirkmechanismus

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is used in the study of amylase activity . It reacts with enzymes such as α-amylase, β-amylase, and α-glucosidase to produce a color change from yellow to blue . It is also a fluorogenic substrate that can be used to measure the activity of β-galactosidase .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside plays a crucial role in biochemical reactions, especially in the study of amylase activity. Amylases are enzymes that catalyze the hydrolysis of starch into sugars. This compound serves as a chromogenic substrate for these enzymes, allowing researchers to measure amylase activity by detecting the release of 4-nitrophenol, which produces a yellow color upon hydrolysis . The interaction between 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside and amylases is specific and involves the cleavage of the glycosidic bond in the substrate.

Cellular Effects

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside influences various cellular processes by serving as a substrate for enzymes involved in carbohydrate metabolism. It affects cell signaling pathways and gene expression by modulating the activity of amylases and other glycosidases. The hydrolysis of this compound leads to the production of 4-nitrophenol, which can be detected spectrophotometrically, providing insights into enzyme kinetics and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its interaction with amylases and other glycosidases. The compound binds to the active site of these enzymes, where it undergoes hydrolysis. This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and a maltoheptaose derivative . The release of 4-nitrophenol can be quantitatively measured, providing valuable information about enzyme activity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside can change over time due to its stability and degradation. The compound is generally stable when stored at room temperature, but prolonged exposure to light and moisture can lead to degradation . Researchers have observed that the hydrolysis rate of this compound by amylases remains consistent over time, making it a reliable substrate for long-term studies.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside in animal models vary with different dosages. At low doses, the compound effectively serves as a substrate for studying enzyme activity without causing adverse effects. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and metabolic processes. Researchers must carefully optimize the dosage to balance the benefits of enzyme activity measurement with potential toxicity.

Metabolic Pathways

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as amylases and glycosidases, which catalyze the hydrolysis of glycosidic bonds. The compound’s hydrolysis results in the production of 4-nitrophenol and maltoheptaose derivatives, which can be further metabolized by cellular enzymes. These interactions provide insights into the regulation of carbohydrate metabolism and enzyme kinetics.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution within tissues depends on factors such as solubility, molecular size, and the presence of specific transporters.

Subcellular Localization

4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is localized within specific subcellular compartments, where it interacts with target enzymes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its subcellular localization helps researchers elucidate the spatial regulation of enzyme activity and metabolic processes.

Eigenschaften

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLWZRXMYZWON-NZYRJBJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79NO38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.